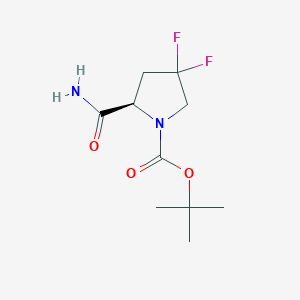

N-boc-4,4-difluoro-d-prolinamide

Description

Significance of Fluorine Substitution in Stereochemical and Electronic Modulation of Organic Compounds

The introduction of fluorine into organic molecules imparts unique properties that are often difficult to achieve with other elements. chemimpex.comguidechem.com Due to its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), fluorine can replace hydrogen without significant steric alteration. chemimpex.com However, its extreme electronegativity, the highest of any element, dramatically alters the electronic environment of the molecule. researchgate.net This creates a highly polarized carbon-fluorine bond, which in turn can influence the acidity and basicity of nearby functional groups and modulate the conformational preferences of the entire molecule. chemimpex.cominnospk.com

The substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby enhancing the metabolic stability and bioavailability of drug candidates. nih.gov Furthermore, the introduction of fluorine can lead to stronger binding affinities with target proteins through the formation of favorable non-covalent interactions, such as dipole-dipole and C-F···C=O interactions. researchgate.net These stereoelectronic effects are leveraged in medicinal chemistry to improve the potency and pharmacokinetic profiles of therapeutic agents. nih.gov In the context of N-Boc-4,4-difluoro-D-prolinamide, the gem-difluoro group at the C4 position of the proline ring introduces significant electronic changes while maintaining a similar steric profile to proline, making it a valuable tool for molecular design.

Proline and its Derivatives as Architecturally Constrained Chiral Scaffolds in Organic Synthesis

Proline, a unique secondary amino acid, possesses a rigid five-membered pyrrolidine (B122466) ring that restricts the conformational freedom of the peptide backbone. This inherent structural constraint makes proline and its derivatives powerful tools in organic synthesis, particularly in the construction of complex, stereochemically defined molecules. ossila.com The defined ring pucker of proline influences the secondary structure of peptides and proteins, often inducing turns and specific folding patterns. ossila.com

As chiral scaffolds, proline derivatives serve as versatile starting materials for the synthesis of a wide range of biologically active compounds and as organocatalysts in asymmetric reactions. ossila.comnih.gov The chirality of the proline core can be used to direct the stereochemical outcome of reactions, leading to the formation of enantiomerically pure products. The N-Boc protecting group, as seen in this compound, is a common feature in modern peptide synthesis, allowing for the controlled, stepwise addition of amino acid residues. guidechem.com The combination of the constrained proline ring and the stereochemical information embedded within it makes these derivatives highly sought-after building blocks in the synthesis of peptidomimetics, natural products, and pharmaceuticals. chemimpex.com

Historical Development and Academic Trajectory of Difluorinated Proline Analogs

The synthesis of fluorinated proline analogs has been a subject of interest for several decades, driven by the desire to modulate the properties of proline-containing peptides and to develop novel therapeutic agents. The first optically pure 4,4-difluoroproline was synthesized over 30 years ago. nih.gov Early synthetic efforts often involved multi-step sequences and the use of challenging fluorinating reagents. For instance, the synthesis of N-Boc-protected 3,4-difluoro-L-prolines has been reported, requiring numerous steps from starting materials like 3,4-dehydroproline. acs.orgrsc.org

The development of more efficient and stereoselective methods for the synthesis of difluorinated prolines has been a significant focus of research. Key advancements include the use of deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) and its analogues to convert hydroxyproline (B1673980) derivatives into their fluorinated counterparts. nih.govnih.gov For example, a practical, large-scale synthesis of N-Boc-4-fluoro-L-proline has been developed from N-Boc-4-hydroxy-L-proline methyl ester. researchgate.net The synthesis of 3,3-difluoroproline has also been achieved through the deoxofluorination of the corresponding β-oxo-proline derivative. nih.gov These synthetic advancements have made a wider range of difluorinated proline analogs, including this compound, more accessible for research and development.

Current Academic Relevance and Research Landscape of this compound

This compound and its enantiomer are currently utilized as valuable building blocks in several areas of chemical research, particularly in medicinal chemistry and peptide science. chemimpex.comchemimpex.com The D-configuration of the amino acid is of particular interest for the synthesis of peptides with increased resistance to proteolytic degradation, as natural proteases typically recognize L-amino acids. The incorporation of 4,4-difluoroproline into peptides can significantly influence their conformational preferences, favoring a cis-amide bond conformation. ossila.com

The compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics. chemimpex.com For instance, N-Boc-4,4-difluoro-L-proline is used as a molecular scaffold for synthesizing inhibitors of fibroblast activation protein (FAP), a serine protease implicated in various diseases. ossila.com The difluoro substitution is crucial for enhancing the biological activity and stability of these molecules. chemimpex.comchemimpex.com Furthermore, the fluorine atoms provide a sensitive handle for ¹⁹F NMR studies, allowing for detailed investigations of peptide and protein conformation, dynamics, and interactions without the significant conformational perturbations that can be caused by monofluorination. ossila.comrsc.org The current research landscape indicates a continued interest in utilizing this compound and its analogues to create novel peptides, peptidomimetics, and small molecule drugs with improved therapeutic properties. chemimpex.com

Interactive Data Table: Properties of N-Boc-4,4-difluoro-proline Derivatives

| Property | N-Boc-4,4-difluoro-L-proline | N-Boc-4,4-difluoro-D-proline |

| CAS Number | 203866-15-3 innospk.com | 426844-50-0 chemimpex.com |

| Molecular Formula | C₁₀H₁₅F₂NO₄ innospk.com | C₁₀H₁₆F₂N₂O₃ chemimpex.com |

| Molecular Weight | 251.23 g/mol ossila.com | 250.24 g/mol chemimpex.com |

| Appearance | White solid innospk.com | White to off-white powder chemimpex.com |

| Melting Point | 120-124 °C innospk.com | 133-138 °C chemimpex.com |

| Application | Building block for FAP inhibitors ossila.com | Peptide synthesis, drug development chemimpex.com |

| Conformational Preference | Favors cis-amide bond ossila.com | Enhances peptide stability chemimpex.com |

Properties

Molecular Formula |

C10H16F2N2O3 |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

tert-butyl (2R)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-5-10(11,12)4-6(14)7(13)15/h6H,4-5H2,1-3H3,(H2,13,15)/t6-/m1/s1 |

InChI Key |

FBQFSNRSVLFGLE-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)N)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)(F)F |

Origin of Product |

United States |

N Boc 4,4 Difluoro D Prolinamide As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptidomimetic and Peptide Architectures

The incorporation of fluorinated proline derivatives, such as N-Boc-4,4-difluoro-D-prolinamide, into peptide and peptidomimetic structures is a powerful strategy for modulating their conformation and enhancing their biological properties. acs.orgnih.govchemimpex.com The presence of the difluoro group introduces significant stereoelectronic effects that can influence peptide backbone conformation and stability.

Design Principles for Conformationally Constrained Peptidomimetics

The design of conformationally constrained peptidomimetics often relies on the introduction of modified amino acids that restrict the accessible conformational space of the peptide backbone. The cyclic nature of proline already imposes significant constraints on the backbone dihedral angle φ. nih.gov The addition of fluorine atoms to the proline ring further modulates the ring's puckering and the cis/trans isomerism of the preceding peptide bond. acs.orgnih.govnih.gov

Methodologies for Stereocontrolled Incorporation into Peptide Chains

The stereocontrolled incorporation of this compound into peptide chains is typically achieved through standard solid-phase or solution-phase peptide synthesis protocols. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled coupling reactions with other amino acids. chemimpex.com

Utility in Asymmetric Synthesis of Complex Molecular Scaffolds

The chiral nature and unique electronic properties of this compound make it a valuable tool in asymmetric synthesis for the construction of complex and biologically important molecules.

Diastereoselective and Enantioselective Transformations

This compound and its derivatives can serve as chiral auxiliaries or starting materials in a variety of diastereoselective and enantioselective reactions. The fluorine atoms can influence the stereochemical outcome of reactions at adjacent centers through steric and electronic effects.

For example, the reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones has been shown to proceed with high diastereoselectivity, yielding polyfluoroalkylated N-Boc-prolinols. rsc.org While this specific example uses a ketone derivative, the underlying principles of stereocontrol can be applied to transformations involving the prolinamide. The defined stereochemistry of the proline ring directs the approach of reagents, leading to the preferential formation of one diastereomer over the other.

Application in the Construction of Biologically Relevant Heterocyclic Systems

Fluorinated proline derivatives are valuable precursors for the synthesis of a wide range of biologically active heterocyclic compounds. The incorporation of fluorine can enhance metabolic stability and binding affinity. This compound can be used to construct various heterocyclic systems, including those with applications as protease inhibitors and other therapeutic agents. For instance, (4R)-1-Boc-4-fluoro-D-proline, a related compound, is used in the preparation of dihydropyridopyrimidines and pyridopyrimidines. adooq.com The difluorinated analogue offers the potential for even greater modulation of biological activity.

Influence on the Topologies of Macrocyclic Compounds and Foldamers

The conformational preferences imposed by the 4,4-difluoro substitution on the proline ring can have a significant impact on the three-dimensional structures of macrocyclic compounds and foldamers.

Conformational Analysis and Stereochemical Investigations of N Boc 4,4 Difluoro D Prolinamide

Spectroscopic Probing of Solution-State Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the dynamic conformational equilibria of proline derivatives in solution. For N-Boc-4,4-difluoro-D-prolinamide, these methods provide critical insights into the puckering of the pyrrolidine (B122466) ring and the isomerism of the tertiary amide bond.

Analysis of Pyrrolidine Ring Puckering in Difluorinated Proline Derivatives

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side. The introduction of two fluorine atoms at the C4 position significantly influences this equilibrium.

In 4,4-difluorinated prolines, the puckering of the pyrrolidine ring is strongly biased. This is due to stereoelectronic effects, where the gauche effect between the electronegative fluorine atoms and the ring substituents plays a crucial role. While detailed studies specifically on this compound are not extensively published, research on analogous compounds like N-Boc-4,4-difluoro-L-proline and other 4,4-difluoroproline (Dfp) derivatives provides a strong basis for understanding its behavior. chemrxiv.org For instance, the presence of the 4,4-difluoro substitution is known to influence the endo/exo pucker preference, which in turn is coupled to the cis/trans isomerism of the amide bond. chemrxiv.orgossila.com In many cases, the endo ring pucker is favored in the cis conformation of the preceding amide bond. elsevierpure.comsigmaaldrich.com

Investigation of Cis/Trans Isomerism of Amide Bonds and their Kinetics

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the interconversion being a slow process on the NMR timescale. The N-Boc protecting group in this compound forms a tertiary amide bond (carbamate) that also exhibits cis/trans isomerism. The gem-difluorination at the C4 position has a significant impact on this equilibrium.

Studies on N-Boc-4,4-difluoro-L-proline have shown a strong preference for the cis-conformer, with populations reported to be as high as 78%. ossila.comresearchgate.net This preference is a direct consequence of the electronic effects of the fluorine atoms influencing the puckering of the pyrrolidine ring. The electron-withdrawing nature of the fluorine atoms can decrease the rotational barrier of the amide bond, thereby affecting the kinetics of cis/trans isomerization. chemicalbook.com Research on other fluorinated prolines has demonstrated that the rate of isomerization is often accelerated compared to non-fluorinated proline. acs.org This has important implications for processes like protein folding, where proline cis/trans isomerization can be a rate-limiting step.

The relative populations of the cis and trans isomers of this compound in solution can be quantified using NMR spectroscopy by integrating the signals corresponding to each isomer.

| Isomer | Expected Population in N-Boc-4,4-difluoroproline Derivatives |

| cis-Amide | Favored, potentially up to 78% ossila.comresearchgate.net |

| trans-Amide | Less favored |

Application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) as a Conformational Probe

¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for studying the conformation of fluorinated molecules like this compound. nih.gov The two fluorine atoms at the C4 position are diastereotopic, meaning they are in chemically non-equivalent environments and will, in principle, have different chemical shifts in the ¹⁹F NMR spectrum. The difference in their chemical shifts (ΔδFF) is highly sensitive to the local geometry, making it an excellent probe for both the ring pucker and the cis/trans isomerism of the amide bond. chemrxiv.orgnih.gov

In studies of model 4,4-difluoroproline (Dfp) compounds, a small ΔδFF (typically 0-3 ppm) is observed for the trans isomer, where the pyrrolidine ring is often disordered and rapidly interconverts between the exo and endo puckers. chemrxiv.orgnih.gov In contrast, a large ΔδFF (typically 5-12 ppm) is characteristic of the cis isomer, in which the ring is conformationally more restricted, strongly favoring one pucker (usually endo). chemrxiv.orgnih.gov

Furthermore, the position of the individual fluorine resonances can be correlated with their pseudo-axial or pseudo-equatorial orientation within the puckered ring. The pseudo-axial fluorine atom typically resonates downfield, while the pseudo-equatorial fluorine is found upfield. chemrxiv.orgnih.gov This detailed information from ¹⁹F NMR allows for a comprehensive picture of the conformational landscape of this compound in solution.

| Conformer | Ring Pucker | Expected ΔδFF (ppm) chemrxiv.orgnih.gov | Fluorine Orientation and Chemical Shift chemrxiv.orgnih.gov |

| cis-Isomer | Predominantly one pucker (e.g., endo) | Large (5-12) | One pseudo-axial (downfield), one pseudo-equatorial (upfield) |

| trans-Isomer | Mixture of exo and endo puckers | Small (0-3) | Rapidly interconverting, leading to averaged signals |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful complement to experimental techniques by allowing for the detailed exploration of the conformational energy landscape and the prediction of stable conformers.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Landscapes

Ab initio and Density Functional Theory (DFT) calculations are employed to map the potential energy surface of molecules like this compound. These calculations can determine the relative energies of different conformers, including the various ring puckers and cis/trans isomers, as well as the energy barriers for their interconversion.

For related fluorinated proline derivatives, DFT calculations have successfully rationalized the observed conformational preferences. chemrxiv.org For instance, calculations on model compounds like Ac-Dfp-OMe have confirmed that the endo ring pucker is significantly more stable than the exo pucker in the cis-amide conformation. researchgate.net Such calculations can also predict the ¹⁹F NMR chemical shifts for different conformers, which can then be compared with experimental data to validate the computational model and aid in the assignment of the observed signals. chemrxiv.org It is expected that DFT calculations on this compound would similarly show a stabilization of the cis-amide/endo-pucker conformation.

Molecular Dynamics Simulations and Theoretical Prediction of Conformational Preferences

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated solvent environment over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the flexibility of the molecule, the rates of conformational transitions, and the influence of the solvent on the conformational equilibrium.

Impact of Vicinal Fluorine Substituents on Local and Global Molecular Conformation

The introduction of geminal fluorine atoms at the C4 position of the pyrrolidine ring in proline derivatives profoundly influences the molecule's conformational preferences. This substitution has significant stereoelectronic consequences that dictate both local geometry, such as the pucker of the pyrrolidine ring, and the global conformation, largely determined by the cis-trans isomerism of the N-terminal amide bond. Although direct detailed conformational analysis of this compound is not extensively documented in publicly available literature, a wealth of information from studies on closely related analogs, particularly N-acyl-4,4-difluoro-L-proline derivatives, provides a strong basis for understanding its behavior. researchgate.netchemrxiv.orgresearchgate.net

Detailed Research Findings

Research has consistently shown that the gem-difluoro substitution at the C4 position of the proline ring serves as a powerful tool for conformational control. The electron-withdrawing nature of the fluorine atoms induces significant changes in the electronic distribution within the pyrrolidine ring and the adjacent amide bond, thereby altering the energetic landscape of different conformational states. nih.gov

One of the most insightful techniques for studying these conformational changes is ¹⁹F NMR spectroscopy. The two fluorine atoms at the C4 position are diastereotopic, meaning they are in chemically non-equivalent environments and thus have different NMR chemical shifts. The difference between these two chemical shifts (ΔδFF) has been found to be a highly sensitive probe for the conformation of the preceding X-Pro amide bond. researchgate.netchemrxiv.org

Studies on model compounds like N-acetyl-4,4-difluoroproline methyl ester (Ac-Dfp-OMe) have established a clear correlation:

A small ΔδFF value (typically in the range of 0–3 ppm) is characteristic of a trans conformation of the X-Dfp amide bond. researchgate.netchemrxiv.org This is often associated with a dynamic equilibrium between the Cγ-exo and Cγ-endo puckers of the pyrrolidine ring.

A large ΔδFF value (ranging from 5–12 ppm) is indicative of a cis conformation of the X-Dfp amide bond. researchgate.netchemrxiv.org This conformation is strongly correlated with a preference for the Cγ-endo ring pucker. researchgate.net

The underlying principle for this difference lies in the through-space electronic interactions and the relative orientation of the fluorine atoms with respect to the carbonyl group of the amide bond. In the cis conformation, one of the fluorine atoms is brought into close proximity with the lone pair of the amide nitrogen, leading to a significant deshielding effect and a larger separation of the fluorine signals.

While these detailed studies have been performed on L-proline derivatives, the fundamental stereoelectronic effects of the gem-difluoro group are expected to be conserved in the D-enantiomer, this compound. The primary difference will be the inversion of the stereochemistry at the α-carbon, which will result in a mirror-image conformational landscape.

The following interactive table summarizes the key findings from conformational studies on 4,4-difluoroproline derivatives, which can be extrapolated to understand the conformational behavior of this compound.

| Compound/System | Method | Key Findings | Reference |

| N-acyl-4,4-difluoroproline derivatives | ¹⁹F NMR Spectroscopy | Small ΔδFF (0-3 ppm) for trans amide bond; Large ΔδFF (5-12 ppm) for cis amide bond. | researchgate.netchemrxiv.org |

| Ac-Dfp-OMe | DFT Calculations, X-ray Crystallography | cis-Amide bond strongly favors endo ring pucker. | researchgate.net |

| 4,4-difluoroproline in peptides | ¹⁹F NMR Spectroscopy | ΔδFF directly reports on the relative preference of one proline ring pucker over the other. | researchgate.net |

| (3S,4R)-3,4-difluoroproline | NMR Studies | Individual fluorine atoms can have opposing conformational effects, leading to a minimal overall conformational bias compared to proline. | rsc.org |

It is important to note that while the gem-difluorination at the 4-position is a powerful conformational director, vicinal difluorination at the 3 and 4 positions can have different effects. Depending on the relative stereochemistry, the conformational biases induced by the two fluorine atoms can either reinforce or cancel each other out. nih.govacs.org For instance, in (3S,4R)-3,4-difluoroproline, the opposing stereoelectronic effects of the two fluorine atoms result in a conformational profile that is remarkably similar to that of natural proline. rsc.org

In the case of this compound, the geminal fluorine atoms are expected to significantly influence the cis-trans equilibrium of the Boc-prolinamide bond and to enforce a specific pucker on the pyrrolidine ring, in a manner analogous to that observed for the L-enantiomers. researchgate.netchemrxiv.org

Rational Design Principles Incorporating N Boc 4,4 Difluoro D Prolinamide in Research Compounds

Theoretical Modulation of Molecular Recognition and Binding Motifs

The introduction of fluorine atoms into a molecular scaffold can profoundly alter its non-covalent interaction profile, thereby influencing how it recognizes and binds to biological targets. The difluorinated proline ring of N-Boc-4,4-difluoro-D-prolinamide provides a unique platform for fine-tuning these interactions.

The highly electronegative fluorine atoms at the C4 position of the proline ring exert a strong electron-withdrawing effect, which propagates through the cyclic structure. nih.gov This inductive effect can modulate the electrostatic potential of the entire molecule. nih.gov Specifically, the electron density around the amide backbone can be influenced, which in turn affects the hydrogen bonding capacity of the amide proton and carbonyl oxygen. While the fluorine atoms themselves are poor hydrogen bond acceptors, their presence can strengthen or weaken nearby hydrogen bonds, depending on their orientation relative to the interacting groups. nih.gov This modulation of the electrostatic landscape is a key consideration in designing ligands where precise hydrogen bonding networks are crucial for target recognition and binding affinity. nih.govnih.gov

Strategies for Designing Research Probes and Tool Compounds (Focus on Structural Design)

The unique structural properties of this compound make it an attractive component in the design of research probes and chemical tools for studying biological systems.

One of the most significant advantages of incorporating this compound into a molecule is the ability to induce conformational rigidity. nih.gov The proline ring itself imposes constraints on the peptide backbone, and the addition of the gem-difluoro group further restricts the ring's flexibility. nih.govnih.gov This rigidification can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to higher affinity. For example, the related N-Boc-4,4-difluoro-L-proline has been shown to favor a specific cis-conformation of the preceding peptide bond. ossila.com This conformational control is invaluable in the design of peptidomimetics and other research compounds where a well-defined three-dimensional structure is essential for activity.

From a structural chemistry standpoint, this compound can serve as a key structural element in the design of enzyme inhibitors. Its rigidified scaffold can be used to mimic the transition state of an enzymatic reaction or to present key binding functionalities in an optimal orientation for interaction with the enzyme's active site. nih.gov For instance, the difluorinated proline ring can act as a non-hydrolyzable surrogate for a scissile peptide bond, leading to potent and stable enzyme inhibitors. The related L-enantiomer, N-Boc-4,4-difluoro-L-proline, has been utilized as a scaffold in the synthesis of inhibitors for fibroblast activation protein, a transmembrane serine protease. ossila.com

Influence on Chemical and Enzymatic Stability of Peptide Constructs (Chemical Design)

A major challenge in the development of peptide-based therapeutics and research tools is their susceptibility to degradation by proteases. The incorporation of non-natural amino acids like this compound is a well-established strategy to enhance the metabolic stability of peptides. researchgate.net

The presence of the difluorinated proline ring can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby slowing down enzymatic cleavage. researchgate.net Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the amide bonds, making them less susceptible to hydrolysis. nih.gov The unique difluorinated structure of the related Boc-4,4-difluoro-L-prolinamide is known to impart increased metabolic stability. chemimpex.com While the introduction of fluorine can significantly enhance stability in many cases, it is important to note that the effect on proteolytic stability can be complex and is not always predictable, as it depends on the specific enzyme and the position of the fluorinated residue within the peptide sequence. researchgate.net

Data Tables

Table 1: Physicochemical Properties of N-Boc-4,4-difluoro-L-prolinamide

| Property | Value | Reference |

| CAS Number | 426844-50-0 | chemimpex.com |

| Molecular Formula | C10H16F2N2O3 | chemimpex.com |

| Molecular Weight | 250.24 g/mol | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 133-138 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Table 2: Impact of 4,4-Difluorination on Proline-Containing Peptides

| Feature | Effect of Difluorination | Reference |

| Conformation | Favors a specific cis-conformer of the preceding peptide bond (in the L-proline derivative). | ossila.com |

| Ring Pucker | Biases the pucker of the pyrrolidine (B122466) ring. | nih.gov |

| Stability | Can increase metabolic stability and resistance to proteolytic degradation. | researchgate.netchemimpex.com |

| Binding Affinity | Can enhance binding affinity by pre-organizing the ligand into a bioactive conformation. | nih.gov |

Future Directions and Emerging Research Avenues for N Boc 4,4 Difluoro D Prolinamide

Development of Novel and Sustainable Synthetic Routes for Difluorinated Proline Derivatives

The synthesis of fluorinated proline derivatives, including the D-enantiomer of N-Boc-4,4-difluoro-prolinamide, is an area of active development. Current methods often rely on reagents like diethylaminosulfur trifluoride (DAST), which can be hazardous. nih.gov Future research is focused on creating more efficient, safer, and environmentally benign synthetic pathways.

A key trend is the move towards "reagent-less" fluorination techniques. Electrochemical fluorination, for example, is being explored as a milder, late-stage method for creating mono- and gem-difluorinated proline cores. researchgate.net This approach has shown promise in both batch and flow systems, with flow chemistry demonstrating greater efficiency. researchgate.netresearchgate.net Further optimization of activating substituents is expected to improve yields and make this a more viable route for industrial-scale production. researchgate.net

Another avenue is the development of novel fluorinating agents and protocols that avoid harsh conditions. For instance, a large-scale synthesis for N-Boc-4-fluoro-L-proline has been developed using Nosyl fluoride, which is a more manageable deoxyfluorinating agent. researchgate.net The exploration of divergent synthetic strategies that allow for the creation of a variety of fluorinated prolines from a common intermediate is also a significant area of research. organic-chemistry.org These methods could be adapted for the stereoselective synthesis of the D-enantiomers required for compounds like N-Boc-4,4-difluoro-D-prolinamide.

The following table summarizes some of the emerging and established synthetic approaches for difluorinated proline derivatives:

| Synthetic Method | Key Reagents/Conditions | Advantages | Challenges/Future Work | Reference |

| Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | Established method for fluorinating keto-proline derivatives. | Use of potentially hazardous reagents. | nih.gov |

| Electrochemical Fluorination | "Reagent-less"; requires an electrochemical cell. | Milder conditions, suitable for late-stage fluorination. | Yields for gem-difluorination need improvement; optimization of activators required. | researchgate.net |

| Flow Chemistry | Continuous flow reactor. | Increased efficiency and safety compared to batch processes. | Requires specialized equipment and process optimization. | researchgate.net |

| Alternative Fluorinating Agents | Nosyl fluoride | Safer alternative to DAST for large-scale synthesis. | Primarily developed for monofluorination; adaptation for difluorination needed. | researchgate.net |

The overarching goal is to develop sustainable "green" synthetic processes that are low-cost, scalable, and produce minimal toxic by-products, aligning with the principles of sustainable development in the chemical industry. sciencedaily.com

Exploration of Expanded Applications in Chiral Catalysis and Organocatalysis

Proline and its derivatives are renowned for their role as organocatalysts, particularly in asymmetric reactions. organic-chemistry.orgyoutube.com The introduction of fluorine atoms at the 4-position of the proline ring significantly influences its conformational properties, which can be harnessed to enhance the stereoselectivity of catalytic processes. nih.gov this compound, with its defined stereochemistry, is a prime candidate for exploration in chiral catalysis.

Future research will likely focus on leveraging the unique electronic and steric properties of the difluoro group to develop novel organocatalysts for a range of chemical transformations. Prolinamide derivatives have already been successfully employed in stereodivergent conjugate additions, where the catalyst environment can be tuned to favor different stereoisomers. nih.gov The D-enantiomer of N-Boc-4,4-difluoro-prolinamide could offer complementary stereoselectivity to the more commonly used L-proline derivatives.

The development of bifunctional catalysts, where the prolinamide scaffold acts in concert with other functional groups, is another promising direction. youtube.com For instance, chiral imidazolium (B1220033) prolinate salts have been studied as "synzymatic" systems, creating a complex chiral environment that enhances enantioselectivity in aldol (B89426) reactions. nih.gov Similar supramolecular approaches could be designed around this compound to create highly specific and efficient catalytic systems.

The table below outlines potential applications of this compound and related compounds in catalysis.

| Catalytic Application | Reaction Type | Potential Advantage of Difluorination | Reference |

| Asymmetric Aldol Reaction | Carbon-carbon bond formation | Enhanced stereoselectivity due to conformational constraints. | youtube.comnih.gov |

| Conjugate Addition | Michael addition | Potential for stereodivergent synthesis, producing different isomers. | nih.gov |

| Asymmetric Fluorination | Introduction of fluorine atoms | Catalyst for creating other chiral fluorinated molecules. | nih.gov |

The exploration of these applications will expand the toolkit of synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules.

Integration into Advanced Materials Science and Supramolecular Chemistry Research

The unique properties imparted by fluorine, such as hydrophobicity, lipophobicity, and enhanced stability, make fluorinated compounds like this compound attractive building blocks for advanced materials. chemimpex.comnih.gov Future research is expected to increasingly integrate these molecules into the design of novel polymers, coatings, and self-assembling systems.

In materials science, the gem-difluoro group can enhance the chemical resistance and durability of polymers and coatings. chemimpex.com The incorporation of this compound into polymer backbones could lead to materials with tailored thermal and mechanical properties.

In the realm of supramolecular chemistry, the introduction of fluorine can have a profound impact on self-assembly processes. researchgate.net Fluorinated segments tend to segregate from hydrocarbon segments, driving the formation of highly ordered nanostructures. nih.gov this compound could be used to create fluorinated peptides that self-assemble into nanofibers, hydrogels, or other complex architectures. These materials could find applications in biomedical engineering, such as in drug delivery or tissue scaffolding.

The ability of fluorine to influence peptide and protein conformation is also a key area of interest. ossila.com The incorporation of difluorinated proline derivatives can stabilize specific secondary structures, such as the polyproline II helix, which is important in many biological recognition processes. This conformational control can be exploited to design peptides with enhanced biological activity or stability.

Interdisciplinary Research Opportunities with Advanced Computational Methods

The intricate effects of fluorine on molecular structure and reactivity necessitate a close collaboration between experimental and computational chemists. Advanced computational methods are becoming indispensable for predicting the conformational preferences of fluorinated molecules like this compound and for understanding their interactions in complex systems.

Future research will increasingly rely on computational modeling to:

Predict Conformational Bias: Accurately model the ring pucker and cis/trans isomerization of the prolinamide bond, which are critical for its function in peptides and catalysts. acs.orgnih.gov

Design Novel Catalysts: Simulate the transition states of organocatalytic reactions to rationally design more efficient and selective catalysts based on the difluorinated proline scaffold.

Model Self-Assembly: Predict how the incorporation of this compound will influence the self-assembly of peptides and other molecules into supramolecular structures.

Interpret Spectroscopic Data: Aid in the interpretation of complex NMR spectra, particularly ¹⁹F NMR, which is a powerful tool for studying the structure and dynamics of fluorinated molecules in biological environments. ossila.com

The synergy between advanced computational techniques and experimental work will accelerate the discovery and development of new applications for this compound, from novel synthetic methods to advanced functional materials.

Q & A

Q. Designing a study to evaluate this compound’s effects on enzyme inhibition: What controls and assays are essential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.